molecular formula C14H16OSe B12530316 Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- CAS No. 820963-06-2

Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]-

Katalognummer: B12530316
CAS-Nummer: 820963-06-2
Molekulargewicht: 279.25 g/mol
InChI-Schlüssel: PQDLMVAXBACWFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- is a chemical compound known for its unique structure and properties. This compound features a cyclobutene ring substituted with an ethylseleno group and a phenyl group, making it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

The synthesis of Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- typically involves multiple steps, starting with the preparation of the cyclobutene ring followed by the introduction of the ethylseleno and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding selenoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethylseleno group to ethylselenol or other reduced forms.

    Substitution: The phenyl and ethylseleno groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research into its potential medicinal properties, such as anti-cancer or anti-inflammatory effects, is ongoing.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Wirkmechanismus

The mechanism by which Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- exerts its effects involves interactions with specific molecular targets. The ethylseleno group can participate in redox reactions, influencing cellular oxidative stress pathways. The phenyl group may interact with various enzymes or receptors, modulating their activity. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- can be compared with other similar compounds, such as:

The uniqueness of Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- lies in its ethylseleno group, which imparts specific redox properties and potential biological activities not found in its analogs.

Eigenschaften

CAS-Nummer

820963-06-2

Molekularformel

C14H16OSe

Molekulargewicht

279.25 g/mol

IUPAC-Name

1-(2-ethylselanyl-3-phenylcyclobut-2-en-1-yl)ethanone

InChI

InChI=1S/C14H16OSe/c1-3-16-14-12(10(2)15)9-13(14)11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3

InChI-Schlüssel

PQDLMVAXBACWFQ-UHFFFAOYSA-N

Kanonische SMILES

CC[Se]C1=C(CC1C(=O)C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.